
Trisodium hexafluoroferrate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium hexafluoroferrate(3-) is a chemical compound with the formula F6FeNa3 . It is also known by other names such as Sodium hexafluoroferrate(III), Ferrate (3-), hexafluoro-, sodium (1:3), and Hexafluoroferrate (3-) de trisodium . The average mass of this compound is 238.805 Da .
Molecular Structure Analysis
The molecular structure of Trisodium hexafluoroferrate(3-) consists of three sodium ions (Na), one iron ion (Fe), and six fluoride ions (F). The molecular formula is F6FeNa3 .Aplicaciones Científicas De Investigación
Materials Science and Negative Thermal Expansion
- Negative Thermal Expansion (NTE) : Compounds like Scandium trifluoride (ScF3) exhibit pronounced negative thermal expansion due to their simple cubic structure. This property is valuable for developing materials that contract upon heating, useful in applications requiring high precision and stability across temperature changes (Greve et al., 2010).
Electrochemistry
- Supercritical Fluid Electrochemistry : The use of supercritical trifluoromethane (CHF3) has been analyzed for electrochemical studies, providing a new medium for electrochemistry with potentially unique properties and applications (Goldfarb & Corti, 2000).
Chemical Synthesis and Catalysis
- Catalysis : Gallium(III) triflate, a Lewis acid catalyst, has been used for various synthetic transformations. While not directly Trisodium hexafluoroferrate(3-), triflates are related in their application as catalysts in organic synthesis, showing the importance of fluorine compounds in promoting efficient and selective chemical reactions (Prakash et al., 2012).
Fluorination Techniques
- Utilization of Fluoroform : Innovative strategies have been developed for the utilization of trifluoromethane, a byproduct of industrial processes, converting this greenhouse gas into valuable fluorinated compounds. This showcases the broader application of fluorine chemistry in environmental sustainability and the synthesis of fluorinated molecules (Musio et al., 2018).
Environmental and Nuclear Applications
- Nuclear Fuel Treatment : Nitrogen trifluoride has been used for the fluorination of metallic residues from nuclear fuel dissolution, demonstrating the role of fluorine compounds in nuclear waste management and the recycling of valuable materials (McNamara et al., 2014).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trisodium hexafluoroferrate(3-) involves the reaction between sodium fluoride and iron(III) chloride in water. The resulting product is then treated with sodium hydroxide to form Trisodium hexafluoroferrate(3-).", "Starting Materials": [ "Sodium fluoride", "Iron(III) chloride", "Water", "Sodium hydroxide" ], "Reaction": [ "Dissolve sodium fluoride and iron(III) chloride in water to form a solution", "Heat the solution to 60-70°C and stir for 2-3 hours", "Filter the solution to remove any insoluble impurities", "Add sodium hydroxide to the solution until the pH reaches 8-9", "Heat the solution to 80-90°C and stir for 1-2 hours", "Filter the solution to remove any insoluble impurities", "Cool the solution to room temperature and collect the Trisodium hexafluoroferrate(3-) crystals" ] } | |
Número CAS |
20955-11-7 |
Fórmula molecular |
F6FeNa3 |
Peso molecular |
238.80 g/mol |
Nombre IUPAC |
trisodium;hexafluoroiron(3-) |
InChI |
InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
Clave InChI |
NXXJJPQQCLIRPD-UHFFFAOYSA-H |
SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Fe+3] |
SMILES canónico |
F[Fe-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] |
Descripción física |
Powder; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



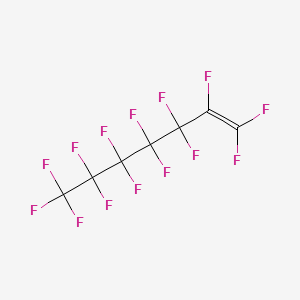
![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)


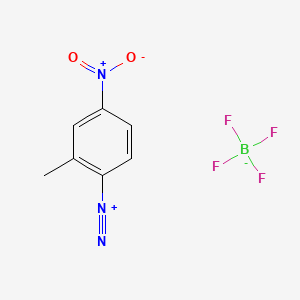
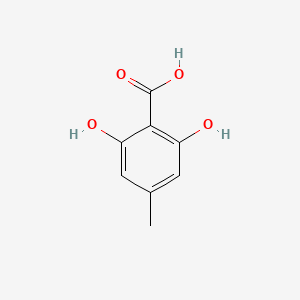
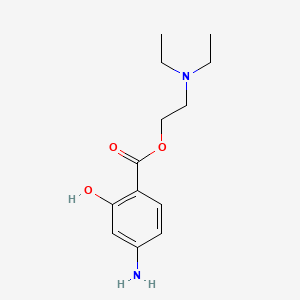
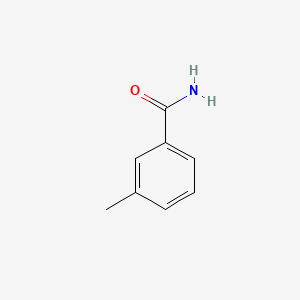

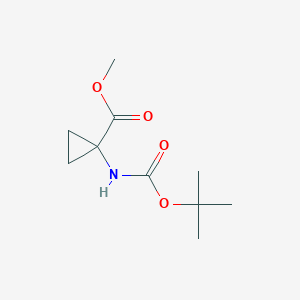
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)


